molecular formula C11H11NO B3355891 Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl- CAS No. 64053-86-7

Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-

Cat. No.: B3355891
CAS No.: 64053-86-7
M. Wt: 173.21 g/mol
InChI Key: LSFCXBLZHPRPCP-UHFFFAOYSA-N
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Description

“Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” typically involves the formation of the spirocyclic structure through cyclization reactions. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.

    Indole Formation: Construction of the indole ring via Fischer indole synthesis or other methods.

    Spirocyclization: The final step involves the spirocyclization to form the spiro compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the indole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its spirocyclic structure could interact with biological targets in unique ways, leading to the development of new drugs with specific therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism by which “Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” exerts its effects would depend on its specific applications. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-3,2’-oxirane]
  • Spiro[indole-3,2’-pyrrolidine]
  • Spiro[indole-3,2’-piperidine]

Uniqueness

“Spiro(cyclopropane-1,2’(2H)-indol)-3’(1’H)-one, 1’-methyl-” is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

1'-methylspiro[cyclopropane-1,2'-indole]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-12-9-5-3-2-4-8(9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFCXBLZHPRPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C13CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214196
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64053-86-7
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-
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Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-
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Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one, 1'-methyl-

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